2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Overview
Description
2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the bromo and trifluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-imidazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(2,2,2-trifluoroethyl)-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-(2,2,2-trifluoroethyl)-1H-imidazole.
Scientific Research Applications
2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2,2-trifluoroethyl)benzene
- 2-Bromo-1,1,1-trifluoroethane
- 1-Bromo-2,2,2-trifluoroethane
Uniqueness
2-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic pathways. The trifluoroethyl group enhances the compound’s stability and reactivity, while the imidazole ring provides a platform for further functionalization.
Properties
Molecular Formula |
C5H4BrF3N2 |
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Molecular Weight |
229.00 g/mol |
IUPAC Name |
2-bromo-1-(2,2,2-trifluoroethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-4-10-1-2-11(4)3-5(7,8)9/h1-2H,3H2 |
InChI Key |
OZXRORKWCOCDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)Br)CC(F)(F)F |
Origin of Product |
United States |
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